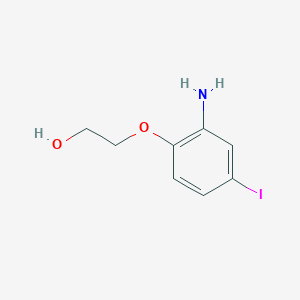![molecular formula C9H14N4 B15274751 1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features three nitrogen atoms integrated into a tricyclic framework, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol
- 11-methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene
Uniqueness
1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine is unique due to its specific tricyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,8,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-dien-10-amine |
InChI |
InChI=1S/C9H14N4/c10-7-5-12-13-8-3-1-2-6(8)4-11-9(7)13/h5-6,8,11H,1-4,10H2 |
InChI Key |
IBVBWPRLPOSAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC3=C(C=NN3C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


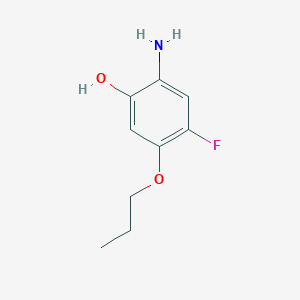
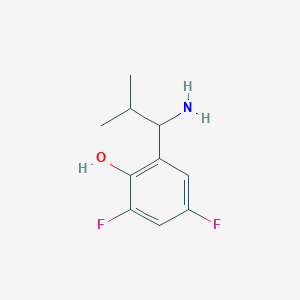

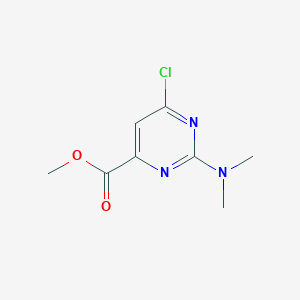
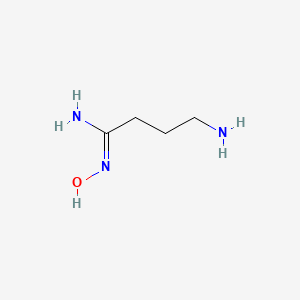
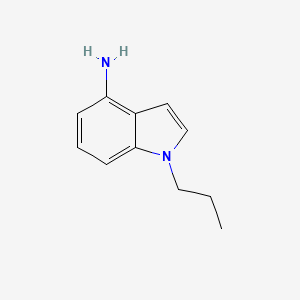

![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
